N-(3,4-dichlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide
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Overview
Description
N~1~-(3,4-DICHLOROPHENYL)-2-[5-(4-METHYLPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and methylphenyl groups
Preparation Methods
The synthesis of N1-(3,4-DICHLOROPHENYL)-2-[5-(4-METHYLPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE involves multiple steps, typically starting with the preparation of the dichlorophenyl and methylphenyl precursors. These precursors undergo a series of reactions, including condensation and cyclization, under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding acids or amines.
Scientific Research Applications
N~1~-(3,4-DICHLOROPHENYL)-2-[5-(4-METHYLPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other dichlorophenyl and methylphenyl derivatives. Compared to these, N1-(3,4-DICHLOROPHENYL)-2-[5-(4-METHYLPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE may exhibit unique properties due to its specific structural configuration, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C19H15Cl2N5O3 |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
InChI |
InChI=1S/C19H15Cl2N5O3/c1-10-2-5-12(6-3-10)26-18(28)16-17(19(26)29)25(24-23-16)9-15(27)22-11-4-7-13(20)14(21)8-11/h2-8,16-17H,9H2,1H3,(H,22,27) |
InChI Key |
NFQHQQBXSJZMGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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